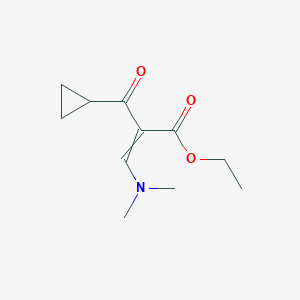
Ethyl-2-(cyclopropanecarbonyl)-3-dimethylamino-prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyclopropane ring, a dimethylamino group, and an acrylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with cyclopropanecarbonyl chloride and dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure the stability of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and reactors with precise temperature and pressure controls ensures the efficient production of the compound.
化学反应分析
Types of Reactions
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone or sodium ethoxide (NaOEt) in ethanol are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
科学研究应用
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Ethyl 2-(dimethylamino)acrylate
- Cyclopropanecarbonyl chloride
- Dimethylaminoethyl methacrylate
Uniqueness
Ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate is unique due to the presence of both a cyclopropane ring and a dimethylamino group, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)acrylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
ethyl 2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C11H17NO3/c1-4-15-11(14)9(7-12(2)3)10(13)8-5-6-8/h7-8H,4-6H2,1-3H3 |
InChI 键 |
YRPHQFNJRONNNY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


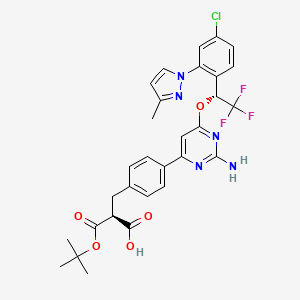
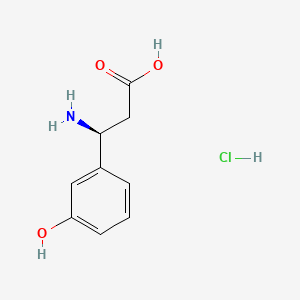
![N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine](/img/structure/B15060908.png)
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
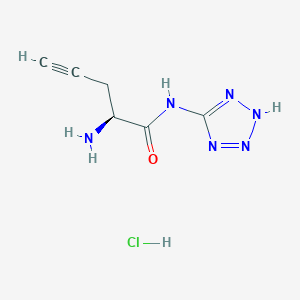
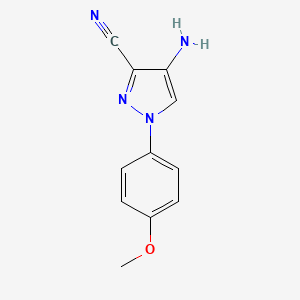

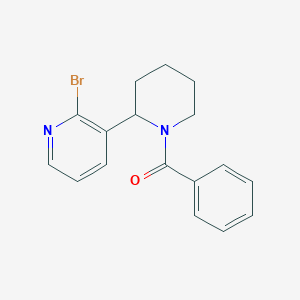
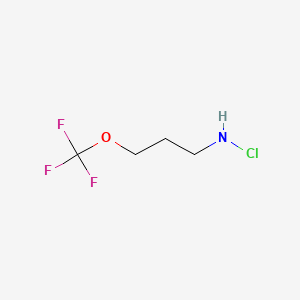



![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
